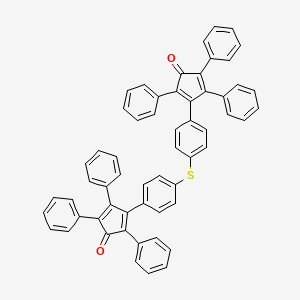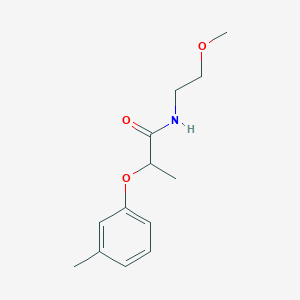![molecular formula C15H16F4N2O3 B4554459 3,5-bis(difluoromethyl)-1-[(4-ethylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4554459.png)
3,5-bis(difluoromethyl)-1-[(4-ethylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-[(4-ethylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C15H16F4N2O3 and its molecular weight is 348.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.10970502 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of pyrazol derivatives, including compounds similar to 3,5-bis(difluoromethyl)-1-[(4-ethylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol, has been explored for their potential antibacterial activity. One study highlights the synthesis of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) derivatives, showcasing their efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These compounds, especially those with a trifluoromethyl group, show excellent antibacterial properties (Bhavanarushi et al., 2013).
Fluorescence Properties and Material Synthesis
Research into the structural and fluorescence properties of Zn(II) coordination complexes based on pyrazolone-based Salen ligands, including those similar to the compound of interest, has been conducted. These complexes exhibit interesting fluorescence properties, providing insights into the effects of ligand substitution on structural and fluorescent characteristics of zinc(II) coordination complexes (Song et al., 2015).
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition, where derivatives of pyrazol compounds have been theoretically and experimentally explored as potential inhibitors for steel in acidic environments. This research emphasizes the role of these compounds in enhancing the durability and lifespan of metals in industrial applications (Singh et al., 2020).
Enzyme Inhibitory Activities
Pyrazole-based heterocyclic compounds, including those structurally related to this compound, have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown selectivity towards various enzymes, indicating potential therapeutic applications (Harit et al., 2011).
Antitumor Agents
Compounds incorporating the thiophene moiety, such as bis-pyrazolyl-thiazoles, have been synthesized and evaluated for their anti-tumor activities. Studies have revealed promising results against hepatocellular carcinoma cell lines, suggesting potential applications in cancer therapy (Gomha et al., 2016).
Eigenschaften
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-ethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-2-9-3-5-10(6-4-9)24-8-12(22)21-15(23,14(18)19)7-11(20-21)13(16)17/h3-6,13-14,23H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOUIPAABMPCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4554379.png)

![N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4554405.png)

![1-(2-CHLOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4554412.png)
![2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4554420.png)
![2-(ETHYLSULFANYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B4554428.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B4554445.png)
![N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4554451.png)

![1-[4-(PHENYLSULFONYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B4554469.png)
![(6-methoxy-2-naphthyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4554472.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4554477.png)
![4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B4554486.png)
